N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Description

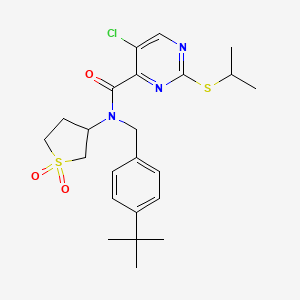

N-(4-tert-Butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative featuring a unique substitution pattern. Its structure includes:

- A 2-(propan-2-ylsulfanyl) group, contributing to lipophilicity and metabolic stability.

- Two distinct N-substituents:

- 4-tert-butylbenzyl, a bulky aromatic group that may improve membrane permeability.

- 1,1-dioxidotetrahydrothiophen-3-yl, a sulfone-containing heterocycle that introduces polarity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C23H30ClN3O3S2 |

|---|---|

Molecular Weight |

496.1 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C23H30ClN3O3S2/c1-15(2)31-22-25-12-19(24)20(26-22)21(28)27(18-10-11-32(29,30)14-18)13-16-6-8-17(9-7-16)23(3,4)5/h6-9,12,15,18H,10-11,13-14H2,1-5H3 |

InChI Key |

OOFLVQUMGKBCDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

Nucleophilic substitution reactions: Introduction of the chloro and sulfanyl groups.

Amidation reactions: Formation of the carboxamide group.

Cyclization reactions: Construction of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Temperature and pressure control: Optimization of reaction conditions to favor desired products.

Purification techniques: Use of chromatography, recrystallization, and other methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide” can undergo various chemical reactions, including:

Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

Reduction: Reduction of the carboxamide group to amines.

Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the chloro group may result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry: Investigation of its biological activity as a potential therapeutic agent.

Agriculture: Use as a pesticide or herbicide due to its chemical properties.

Materials Science: Exploration of its properties for use in advanced materials and coatings.

Mechanism of Action

The mechanism of action of “N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide” involves its interaction with specific molecular targets and pathways. This may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The tert-butylbenzyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to ’s benzylsulfonyl (logP ~3.2) and ’s 4-chlorophenyl (logP ~3.8). This may enhance blood-brain barrier penetration .

- Solubility : The sulfone in the target’s tetrahydrothiophen-dioxide moiety improves aqueous solubility relative to ’s sulfonyl group, which is less polar .

- Metabolic Stability : The propan-2-ylsulfanyl group in the target may resist oxidative metabolism better than ’s thioxo group, which is prone to oxidation .

Spectral Characterization

- NMR : The target’s ¹H NMR would show distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet) and tetrahydrothiophen-dioxide protons (δ ~3.0–3.5 ppm, multiplet). This contrasts with ’s compound, which exhibits benzylsulfonyl aromatic protons (δ ~7.3–7.5 ppm) .

- Mass Spectrometry : The target’s molecular ion (m/z ~532.1) would differ significantly from ’s chromene-pyrimidine hybrid (m/z 589.1) due to variations in substituent mass .

Biological Activity

N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide, commonly referred to as Tebufenpyrad, is a synthetic compound with notable biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by various functional groups that contribute to its biological activity. The empirical formula is with a molecular weight of 333.86 g/mol.

Biological Activity Overview

Tebufenpyrad exhibits a range of biological activities primarily studied in the context of its use as a pesticide. Its mechanism of action involves interference with the normal physiological processes in target organisms, particularly insects.

Key Findings:

- Insecticidal Activity : Tebufenpyrad has been shown to effectively control various pest species by inhibiting their growth and reproduction. Its efficacy against pests such as aphids and whiteflies has been documented in multiple studies.

- Mechanism of Action : The compound acts as an insect growth regulator (IGR), disrupting hormonal balance in insects, which leads to developmental abnormalities and mortality.

- Toxicological Profile : Studies indicate that Tebufenpyrad exhibits low toxicity to non-target organisms, including mammals and beneficial insects, making it a selective pesticide.

Table 1: Summary of Biological Activities

Insect Growth Regulation

A study conducted on the efficacy of Tebufenpyrad revealed that it significantly reduced the population of target pests in controlled environments. The compound was particularly effective during the larval stages, leading to high mortality rates among treated populations.

Toxicological Studies

Tebufenpyrad's safety profile was evaluated through various toxicological assays. It demonstrated minimal acute toxicity in mammals and non-target species, suggesting its potential for use in integrated pest management systems without posing significant risks to environmental health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.